Higher Hydrogen-Bond Acceptor Count
The target compound possesses five hydrogen‑bond acceptor sites (two carbonyl oxygens, two thiazole/imidazole nitrogens, and the carboxylic acid oxygen) versus four for the 2,3‑dimethyl analog, which lacks the acetyl carbonyl [REFS‑1]. This additional HBA increases the compound’s capacity for directed interactions with kinase hinge regions and improves aqueous solubility, a critical parameter for biochemical assay compatibility [REFS‑2].
| Evidence Dimension | Hydrogen‑Bond Acceptor Count |
|---|---|
| Target Compound Data | 5 |
| Comparator Or Baseline | 2,3‑Dimethylimidazo[2,1‑b][1,3]thiazole‑6‑carboxylic acid: 4 |
| Quantified Difference | +1 HBA (25% increase) |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem) |
Why This Matters
A higher HBA count enhances water solubility and target‑binding enthalpy, directly reducing the risk of compound precipitation in cellular assays.
- [1] PubChem Computed Properties: CID 75481432 vs. CID 13060125. National Center for Biotechnology Information (2024). View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
